An In-depth Technical Guide on the Chemical Properties of Imidazo[2,1-b]thiazol-6-ylmethanol
An In-depth Technical Guide on the Chemical Properties of Imidazo[2,1-b]thiazol-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the chemical properties of Imidazo[2,1-b]thiazol-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from commercial suppliers and provides predicted data based on closely related analogs within the imidazo[2,1-b]thiazole class.
Core Chemical Properties
Imidazo[2,1-b]thiazol-6-ylmethanol is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system, with a hydroxymethyl substituent at the 6-position.[1][2] This structural arrangement imparts a unique electronic and steric profile, making it a valuable scaffold in drug discovery. The presence of nitrogen and sulfur atoms in the rings contributes to its chemical reactivity and potential for biological activity.[2] Derivatives of the imidazo[2,1-b]thiazole core have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[2][3]
Table 1: Physicochemical Properties of Imidazo[2,1-b]thiazol-6-ylmethanol
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂OS | [2][][5] |
| Molecular Weight | 154.19 g/mol | [][5] |
| CAS Number | 349480-74-6 | [5][6] |
| Melting Point | 154 °C | [] |
| Density | 1.55 g/cm³ | [] |
| IUPAC Name | Imidazo[2,1-b][1][2]thiazol-6-ylmethanol | [] |
| SMILES | OCc1cn2ccsc2n1 | [2][5] |
| InChI Key | GBUTVPCKMACQMG-UHFFFAOYSA-N | [] |
Synthesis and Experimental Protocols
Hypothetical Synthesis Protocol:
Step 1: Synthesis of Imidazo[2,1-b]thiazole-6-carbaldehyde
This step is based on the Vilsmeier-Haack formylation of an imidazo[2,1-b]thiazole precursor.[8]
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Reactants: 2-aminothiazole and a suitable α-haloaldehyde or its precursor.
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Reaction: The initial reaction would form the imidazo[2,1-b]thiazole scaffold. Subsequent formylation using a Vilsmeier reagent (e.g., POCl₃/DMF) would introduce the carbaldehyde group at the 6-position.
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Purification: The crude product would be purified by column chromatography on silica gel.
Step 2: Reduction to Imidazo[2,1-b]thiazol-6-ylmethanol
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Reactant: Imidazo[2,1-b]thiazole-6-carbaldehyde.
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Reducing Agent: A mild reducing agent such as sodium borohydride (NaBH₄).
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Solvent: A protic solvent like methanol or ethanol.
-
Procedure:
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Dissolve Imidazo[2,1-b]thiazole-6-carbaldehyde in the chosen solvent.
-
Cool the solution in an ice bath.
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Add sodium borohydride portion-wise with stirring.
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Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting Imidazo[2,1-b]thiazol-6-ylmethanol can be purified by recrystallization or column chromatography.
Diagram 1: Hypothetical Synthesis of Imidazo[2,1-b]thiazol-6-ylmethanol
Caption: Hypothetical two-step synthesis pathway.
Spectroscopic Data (Predicted)
Direct spectroscopic data for Imidazo[2,1-b]thiazol-6-ylmethanol is not widely published. The following data is predicted based on the analysis of closely related imidazo[2,1-b]thiazole derivatives.[9][10]
Table 2: Predicted Spectroscopic Data for Imidazo[2,1-b]thiazol-6-ylmethanol
| Technique | Predicted Features |
| ¹H NMR | δ (ppm): ~7.5-8.0 (d, 1H, H-2), ~7.0-7.5 (d, 1H, H-3), ~7.2-7.6 (s, 1H, H-5), ~4.5-5.0 (s, 2H, -CH₂OH), ~5.0-5.5 (t, 1H, -OH). |
| ¹³C NMR | δ (ppm): ~145-150 (C-2), ~110-115 (C-3), ~120-125 (C-5), ~150-155 (C-6), ~140-145 (C-7a), ~60-65 (-CH₂OH). |
| Mass Spec (ESI-MS) | m/z: 155.03 [M+H]⁺ |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100-3000 (C-H aromatic stretch), ~1600-1450 (C=C and C=N stretching), ~1050-1000 (C-O stretch). |
Biological Activity and Signaling Pathways
While specific biological activity data for Imidazo[2,1-b]thiazol-6-ylmethanol is limited, the imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3]
Anticancer Activity: Numerous derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some conjugates have shown significant cytotoxicity against lung, breast, and prostate cancer cell lines.[11][12] The proposed mechanisms of action often involve the inhibition of key enzymes or proteins involved in cell proliferation and survival. For example, some derivatives have been investigated as microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[11]
Antimicrobial Activity: The imidazo[2,1-b]thiazole core is also present in compounds with notable antibacterial and antifungal properties. The mechanism of action for the antimicrobial effects of this class of compounds is still under investigation but may involve the inhibition of essential microbial enzymes.
Diagram 2: General Workflow for Biological Activity Screening
Caption: A typical experimental workflow.
Potential Signaling Pathway Involvement:
Given the reported anticancer activities of related compounds that induce apoptosis, a potential signaling pathway that could be modulated by Imidazo[2,1-b]thiazol-6-ylmethanol is the intrinsic apoptotic pathway.
Diagram 3: Potential Apoptotic Signaling Pathway
Caption: A potential intrinsic apoptotic pathway.
Conclusion
Imidazo[2,1-b]thiazol-6-ylmethanol is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, the well-documented and diverse biological activities of the imidazo[2,1-b]thiazole scaffold suggest that this compound could serve as a valuable building block or lead compound in the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 349480-74-6: imidazo[2,1-b]thiazol-6-ylmethanol [cymitquimica.com]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. {imidazo[2,1-b][1,3]thiazol-6-yl}methanol | 349480-74-6 | Buy Now [molport.com]
- 6. IMIDAZO[2,1-B]THIAZOL-6-YLMETHANOL | 349480-74-6 [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
